Allyl sodium sulfate

Vue d'ensemble

Description

Allyl sodium sulfate, also known as sodium allylsulfonate, is a versatile compound with various industrial applications. It is a white crystalline powder that is easily soluble in water and alcohols but only slightly soluble in benzene. This compound contains double bonds at the α and β positions, which give it high reactivity. It is commonly used in the production of acrylic fibers, nickel plating baths, and as a copolymerizable emulsifying agent in textile manufacturing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl sodium sulfate can be synthesized through the sulfonation of allyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfonation of allyl alcohol using sulfur trioxide gas in a reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This process is optimized for large-scale production, ensuring consistent quality and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

Reduction: It can be reduced to form corresponding sulfides.

Substitution: The compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted allyl compounds.

Applications De Recherche Scientifique

Key Applications

1. Polymer Chemistry

- Monomer for Copolymerization : SAS is widely used as a comonomer in the synthesis of copolymers with acrylonitrile and other unsaturated monomers. Its incorporation enhances the properties of the resulting polymers, such as dyeability and thermal stability .

- Rheological Modifications : Research has shown that SAS can significantly affect the rheological properties of polyacrylamide microgels, influencing their swelling behavior and viscosity .

2. Textile Industry

- Dyeing Performance : SAS serves as a third monomer in acrylic fibers, improving dye uptake and fastness. This results in vibrant colors and enhanced durability in textiles .

- Processing Additive : It is utilized in textile treatments to enhance the performance of softeners and anti-wrinkle agents .

3. Water Treatment

- Stabilizer and Flocculant : Due to its ionic nature, SAS is effective as a water quality stabilizer and flocculating agent, aiding in the removal of impurities from wastewater .

4. Coatings and Paints

- Additive for Acrylic Resins : In coatings, SAS improves water solubility and dispersion properties, making it a valuable component in paint formulations .

5. Pharmaceutical Intermediates

- Chemical Synthesis : SAS is also employed as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new drugs .

Case Study 1: Textile Dyeing Enhancement

A study demonstrated that incorporating sodium allyl sulfonate into acrylic fibers significantly improved their dyeability. The fibers exhibited better color retention and faster absorption rates compared to those without SAS. This enhancement is attributed to the increased ionic interactions facilitated by SAS during dyeing processes.

Case Study 2: Water Treatment Efficacy

In a series of experiments aimed at evaluating water treatment additives, SAS was found to effectively reduce turbidity levels in contaminated water samples. The results indicated that SAS could serve as a cost-effective solution for improving water quality in industrial applications.

Mécanisme D'action

The mechanism of action of allyl sodium sulfate involves its ability to undergo polymerization and copolymerization reactions due to the presence of double bonds at the α and β positions. These reactions result in the formation of polymers with improved heat resistance, elasticity, and dyeing performance. The compound’s reactivity also allows it to interact with various molecular targets, enhancing its functionality in different applications .

Comparaison Avec Des Composés Similaires

Sodium methallylsulfonate: Similar in structure but with a methyl group attached to the allyl group.

Sodium vinylsulfonate: Contains a vinyl group instead of an allyl group.

Sodium propanesulfonate: Lacks the double bonds present in allyl sodium sulfate.

Uniqueness: this compound’s unique feature is the presence of double bonds at the α and β positions, which confer high reactivity and versatility. This makes it particularly valuable in applications requiring polymerization and copolymerization, such as in the production of acrylic fibers and electroplating .

Activité Biologique

Allyl sodium sulfate (ASS) is a compound that has garnered attention for its diverse biological activities, particularly in the context of its potential applications in pharmaceuticals and environmental sciences. This article explores the biological activity of ASS, including its effects on microbial growth, toxicity, and interactions with biological systems.

Chemical Structure and Properties

This compound is an organosulfur compound characterized by the presence of an allyl group () attached to a sulfate moiety (). This structure confers unique chemical properties that influence its biological interactions.

Microbial Activity

1. Antimicrobial Properties:

Research has demonstrated that ASS exhibits antimicrobial activity against various microorganisms. In particular, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for use in agricultural and pharmaceutical applications.

2. Biodegradation Studies:

A study conducted on sodium allyl sulfonate, a related compound, indicated that it allowed the growth of 12 out of 14 species of phenol-utilizing bacteria within five days at 30 °C. The degradation process took approximately 16 days when exposed to soil microflora, suggesting that ASS may also be biodegradable under similar conditions .

Toxicity and Safety Profile

1. Toxicological Studies:

Toxicity assessments indicate that ASS can cause cellular damage at higher concentrations. For instance, exposure to high levels of alkyl sulfates (related compounds) has been associated with increased permeability of intestinal mucosa and cellular necrosis in experimental models .

2. Lethal Dose Estimates:

The estimated lethal dose for similar compounds, such as sodium lauryl sulfate (SLS), ranges from 0.5 to 5 g/kg in humans, suggesting that ASS may have a comparable safety profile .

Table 1: Summary of Biological Activities of this compound

Case Study: Effects on Intestinal Mucosa

In a study examining the effects of related sulfate compounds on rat intestinal mucosa, it was found that exposure led to significant alterations in barrier integrity and increased permeability . Although direct studies on ASS are lacking, these findings suggest potential risks associated with its use in gastrointestinal contexts.

Propriétés

IUPAC Name |

sodium;prop-2-enyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEWKBLLMCFAEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

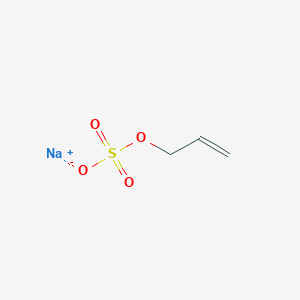

C=CCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172517 | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19037-59-3 | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.